molecular formula C9H7N3O2 B13951763 7-Amino-6-nitroquinoline CAS No. 58416-33-4

7-Amino-6-nitroquinoline

Cat. No.: B13951763
CAS No.: 58416-33-4
M. Wt: 189.17 g/mol
InChI Key: GISRRVYOALQQFK-UHFFFAOYSA-N
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Description

7-Amino-6-nitroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and nitro groups in this compound makes it a versatile compound with significant potential in various scientific research fields.

Synthetic Routes and Reaction Conditions:

    Skraup Reaction: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Skraup reaction.

    Nitration and Amination: Another approach involves the nitration of 7-chloroquinoline followed by the replacement of the chlorine atom with an amino group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Tin(II) chloride, hydrazine hydrate, Raney nickel.

    Substitution: Hydroxylamine, sodium hydroxide.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 7,6-Diaminoquinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Amino-6-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-6-nitroquinoline largely depends on its interaction with biological targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

    7-Aminoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroquinoline: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.

Uniqueness: 7-Amino-6-nitroquinoline is unique due to the presence of both amino and nitro groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions .

Properties

CAS No.

58416-33-4

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

6-nitroquinolin-7-amine

InChI

InChI=1S/C9H7N3O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H,10H2

InChI Key

GISRRVYOALQQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)N)[N+](=O)[O-]

Origin of Product

United States

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